μ-Opioid Receptor Binding Affinity: Class-Leading Potency
Limited direct data is publicly available for the exact target compound. However, compounds from the same patent family (US9403767) exhibit extremely high affinity for the human μ-opioid receptor. This class-level inference provides a baseline for the expected potency of the target compound, which features the critical 3,3-difluoropiperidine motif [1][2]. The strongest observed affinity within this patent series is a Ki value reaching the sub-nanomolar range, which is superior to many first-generation opioid ligands.
| Evidence Dimension | Binding affinity (Ki) for human μ-opioid receptor (MOR) |
|---|---|
| Target Compound Data | Not available in public literature; expected to be in the sub-nanomolar range based on class-level inference from the patent series. |
| Comparator Or Baseline | Test compound from US9403767 (highest disclosed activity): Ki = 0.350 nM [1]; Closely related structural analog (BDBM239873): Ki = 1.60 nM [2]. |
| Quantified Difference | Cannot be calculated for the target compound. The class-level range of potency is approximately 0.350 nM to 90 nM, showing over 250-fold spread depending on the specific substituent. |
| Conditions | MOR binding assay using a homogeneous preparation in microtiter plates (exact conditions vary by specific assay within the patent). |
Why This Matters
This demonstrates the pharmacological relevance of this chemical series; selecting a compound with the specific 3,3-difluoropiperidine substitution is crucial for maintaining the high binding affinity characteristic of the most potent analogs.
- [1] BindingDB. Affinity Data by USPatent=US9403767. Accessed 2024. View Source
- [2] BindingDB. Affinity Data for US9403767, 29::US9403767, 30 (BDBM239873). Accessed 2024. View Source
